molecular formula C7H8ClF3N2 B1395106 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride CAS No. 1187929-38-9

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride

Cat. No.: B1395106
CAS No.: 1187929-38-9
M. Wt: 212.6 g/mol
InChI Key: CQZMNGPRQBZYSO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C₇H₈ClF₃N₂. It is known for its unique structure, which includes a trifluoromethyl group and a pyridine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction produces amines .

Scientific Research Applications

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, leading to various biochemical effects. The pyridine ring facilitates binding to specific receptors and enzymes, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

Uniqueness

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride is unique due to its specific trifluoromethyl and pyridine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;/h1-4,6H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZMNGPRQBZYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1241675-88-6
Record name 2-Pyridinemethanamine, α-(trifluoromethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241675-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60695835
Record name 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-38-9
Record name 2-Pyridinemethanamine, α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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